methyl 6-(azetidin-3-yl)pyridine-3-carboxylate dihydrochloride
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Overview
Description
Methyl 6-(azetidin-3-yl)pyridine-3-carboxylate dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an azetidine ring attached to the pyridine moiety, which is further esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(azetidin-3-yl)pyridine-3-carboxylate dihydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment to Pyridine: The azetidine ring is then attached to the pyridine moiety through nucleophilic substitution or other suitable reactions.
Esterification: The pyridine derivative is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Formation of Dihydrochloride Salt: The final compound is obtained by treating the ester with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(azetidin-3-yl)pyridine-3-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the pyridine or azetidine rings.
Reduction: Reduced forms of the ester or pyridine moiety.
Substitution: Substituted pyridine or azetidine derivatives.
Scientific Research Applications
Methyl 6-(azetidin-3-yl)pyridine-3-carboxylate dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of pyridine derivatives.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 6-(azetidin-3-yl)pyridine-3-carboxylate dihydrochloride involves its interaction with specific molecular targets. The azetidine ring and pyridine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-aminopyridine-3-carboxylate: Similar structure but with an amino group instead of the azetidine ring.
Methyl 6-(pyrrolidin-3-yl)pyridine-3-carboxylate: Contains a pyrrolidine ring instead of the azetidine ring.
Uniqueness
Methyl 6-(azetidin-3-yl)pyridine-3-carboxylate dihydrochloride is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
2742652-33-9 |
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Molecular Formula |
C10H14Cl2N2O2 |
Molecular Weight |
265.1 |
Purity |
95 |
Origin of Product |
United States |
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